REACTION_CXSMILES
|
F[B-](F)(F)F.N1([O:15][C:16]([N:20](C)C)=[N+:17]([CH3:19])[CH3:18])C2C=CC=CC=2N=N1>C(Cl)Cl>[CH3:19][N:17]([C:16]([N:20]=[N:20][C:16]([N:17]([CH3:18])[CH3:19])=[O:15])=[O:15])[CH3:18] |f:0.1|
|
Name
|
|
Quantity
|
53.5 mg
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
|
Name
|
amide-acid
|
Quantity
|
74 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-methyl-3,8-diazabicyclo[3.2.1]octane, 2HCl
|
Quantity
|
26.4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
TEA
|
Quantity
|
0.071 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with MeOH (0.5 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by reverse-phase HPLC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |